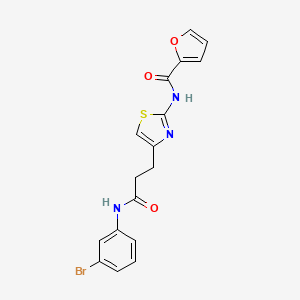

N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

This compound features a thiazole core substituted with a 3-bromophenylamino group linked via a 3-oxopropyl chain and a furan-2-carboxamide moiety.

Properties

IUPAC Name |

N-[4-[3-(3-bromoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3S/c18-11-3-1-4-12(9-11)19-15(22)7-6-13-10-25-17(20-13)21-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNPODJFKLMUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with an amine.

Formation of the Furan Ring: The furan ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The bromophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has indicated that N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exhibits significant antitumor properties. The mechanisms through which it exerts these effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to the cessation of proliferation in malignant cells.

Kinase Inhibition

Similar compounds have demonstrated efficacy as selective inhibitors of various kinases involved in cancer signaling pathways. This compound may act on specific kinases that are critical for tumor survival and proliferation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. This property could be leveraged for developing new antimicrobial agents.

Antitumor Efficacy

A study focused on the antitumor efficacy of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in cell viability.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the bromophenyl group can enhance or diminish biological activity. This insight is valuable for designing more potent derivatives.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thiazole and furan rings can participate in hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Derivatives with Halogenated Phenyl Groups

Compound A : Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate ()

- Key Differences :

- Replaces the bromophenyl group with a 4-chlorophenyl substituent.

- Incorporates a sulfamoylphenyl group instead of furan carboxamide.

- Contains a methyl ester rather than a free carboxylic acid or carboxamide.

- Implications: The chlorine atom (smaller, less lipophilic than bromine) may reduce steric hindrance but decrease membrane penetration.

Compound B : N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()

- Key Differences :

- Substitutes the bromophenyl group with a 3-methoxybenzyl moiety.

- Retains the furan carboxamide but uses a shorter 2-oxoethyl linker.

- Implications :

Pesticide-Related Amide Derivatives ()

Flutolanil : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide

- Comparison :

- Shares a benzamide core but lacks the thiazole ring.

- The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound.

- Functional Note: Flutolanil’s use as a pesticide highlights the role of trifluoromethyl groups in agrochemical efficacy, suggesting the bromophenyl group in the target compound may serve a different biological purpose .

Cyprofuram : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide

- Comparison :

- Contains a cyclopropane carboxamide and tetrahydrofuran ring.

- The chlorine substituent and rigid cyclopropane structure contrast with the bromophenyl and flexible 3-oxopropyl chain in the target compound.

- Implications : Cyclopropane rings often enhance metabolic resistance, whereas the bromophenyl group in the target may prioritize target affinity over stability .

Data Table: Structural and Hypothetical Property Comparison

*Calculated based on molecular formula (C₁₈H₁₅BrN₄O₃S).

Biological Activity

N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, based on available research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan ring, and an amide group, which contribute to its biological activity. The thiazole ring is known for its reactivity due to the presence of sulfur and nitrogen atoms, while the furan ring enhances its aromatic characteristics. These structural components suggest that the compound may interact effectively with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazoles have been reported to possess activity against drug-resistant bacteria and fungi.

Case Study: Thiazole Derivatives

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising antimicrobial activity. The synthesized compounds were evaluated for their in vitro antimicrobial effectiveness using a turbidimetric method. Notably, certain derivatives showed comparable activity to standard antibiotics such as norfloxacin and fluconazole .

| Compound | Antimicrobial Activity (MIC μg/mL) | Comparison |

|---|---|---|

| p2 | 1.23 (C. parapsilosis) | Comparable to fluconazole |

| p3 | 1.50 (E. coli) | Comparable to norfloxacin |

| p4 | 1.75 (S. aureus) | Comparable to standard drugs |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Thiazole derivatives have been shown to inhibit cancer cell proliferation in various studies.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of thiazole derivatives against the MCF7 breast cancer cell line, certain compounds demonstrated significant cytotoxic effects. The Sulforhodamine B (SRB) assay revealed that some derivatives inhibited cell growth effectively, with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| p2 | 12.5 | Comparable to 5-fluorouracil |

| p3 | 15.0 | Less effective than p2 |

| p4 | 20.0 | Similar efficacy |

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit specific enzymes involved in bacterial resistance mechanisms and cancer cell proliferation.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

- Interaction with Biological Targets : Molecular docking studies suggest that these compounds interact with critical biological targets such as CYP51, which is involved in ergosterol biosynthesis in fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.